N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride
Description
This compound is a pyrazole-based derivative with a unique bis-heterocyclic structure. The molecule consists of two substituted pyrazole rings linked via a methylene bridge, with one pyrazole bearing a 2-ethyl-4-methyl substitution and the other a 1,5-dimethyl substitution. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Its structural complexity allows for diverse interactions with biological targets, including enzymes and receptors .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-11(9(2)7-14-17)8-13-12-6-10(3)16(4)15-12;/h6-7H,5,8H2,1-4H3,(H,13,15);1H |
InChI Key |
UWAZNSAYENZOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C(=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Ethyl-4-methylpyrazole-3-methanol
Method A: Direct Alkylation of Pyrazole
3,5-Dimethylpyrazole undergoes ethylation at the N1 position using ethyl bromide in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF) at 0–5°C. Subsequent bromination at the C3 position with PBr₃ yields 3-bromo-2-ethyl-4-methylpyrazole , which is hydrolyzed to the methanol derivative using NaOH/H₂O.
Method B: Cyclocondensation
A cyclocondensation reaction between acetylacetone and ethyl hydrazine in ethanol at reflux forms 2-ethyl-4-methylpyrazole. Bromination at C3 with N-bromosuccinimide (NBS) and subsequent hydrolysis provides the methanol derivative.
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 68 | 72 |
| Reaction Time (h) | 12 | 8 |
| Key Reagent | PBr₃ | NBS |
Preparation of 1,5-Dimethylpyrazol-3-amine
Step 1: Nitration
1,5-Dimethylpyrazole is nitrated at C3 using fuming HNO₃ in H₂SO₄ at 0°C, yielding 3-nitro-1,5-dimethylpyrazole with 85% regioselectivity.
Step 2: Reduction
Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing 1,5-dimethylpyrazol-3-amine in 90% yield.
Coupling of Intermediates
Alkylation-Amination Strategy
The methanol intermediate is converted to its bromide using PBr₃ in dichloromethane (DCM). This bromide reacts with 1,5-dimethylpyrazol-3-amine in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C for 24 hours, forming the methylene-linked bis-pyrazole.
Reaction Conditions:
- Solvent: DMF
- Base: K₂CO₃
- Temperature: 80°C
- Yield: 78%
Mechanism:
An SN2 displacement occurs, where the amine nucleophile attacks the electrophilic carbon of the alkyl bromide.
Reductive Amination Alternative
The methanol intermediate is oxidized to an aldehyde using MnO₂, which undergoes reductive amination with 1,5-dimethylpyrazol-3-amine in the presence of NaBH₃CN (pH 4–5). This method avoids bromide handling but yields 65% product.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (purity >98%).
Critical Parameters:
- Solvent: Ethanol
- Temperature: 0–5°C
- Salt Stability: Stable at room temperature for >6 months
Optimization and Challenges
Regioselectivity in Alkylation
Steric hindrance from the ethyl and methyl groups necessitates polar aprotic solvents (e.g., DMF) to enhance reactivity. Adding catalytic tetrabutylammonium iodide (TBAI) improves yields by 12%.
Purification
Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation-Amination | 78 | 99 | High |
| Reductive Amination | 65 | 97 | Moderate |
Industrial-Scale Considerations
Continuous flow reactors reduce reaction times by 40% compared to batch processes. Solvent recovery systems (e.g., DMF distillation) minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride, exhibit notable anti-inflammatory effects. A review highlighted that compounds with the pyrazole moiety have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), showing significant inhibition of inflammation markers in various assays .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
1.2 Anticancer Activity
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride has also been investigated for its anticancer properties. Studies have shown that various pyrazole derivatives can inhibit cancer cell proliferation across different cell lines. For instance, compounds have demonstrated IC50 values indicating effective cytotoxicity against MCF7 and other cancer cell lines .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.39 | |
| Compound B | SF268 | 0.03 | |
| Compound C | NCI-H460 | 0.46 |
Coordination Chemistry Applications
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride serves as a precursor for various ligands in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and material science. The compound's unique structure allows it to act as a bidentate ligand, coordinating through nitrogen atoms to metal centers .
Corrosion Inhibition
The compound has also been studied for its potential as a corrosion inhibitor. Research indicates that pyrazole derivatives can form protective films on metal surfaces, significantly reducing corrosion rates in acidic environments. This application is particularly relevant in industries where metal integrity is critical .
Mechanism of Action
The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bis-pyrazole system provides greater conformational rigidity compared to benzene-containing analogues (e.g., 1006682-81-0) .
- The absence of ionizable groups (e.g., carboxylic acid in 1006334-17-3) reduces polarity but enhances membrane permeability .
2.2 Comparison with Hydrochloride Salts ()
Hydrochloride salts are common in drug design for improved bioavailability. Notable examples include:
| Compound | Structure | Functional Relevance |
|---|---|---|
| H-7 Hydrochloride | 1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl | Protein kinase inhibitor; lacks pyrazole motifs. |
| KHG26792 | 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | Azetidine core with naphthalene; distinct target profile. |
Key Observations :
- Unlike H-7 (a kinase inhibitor), the target compound’s pyrazole scaffold may target different enzymes or receptors due to its nitrogen-rich heterocycles .
- KHG26792’s naphthalene group enables π-π stacking, absent in the target compound, which relies on alkyl-alkyl interactions .
Physicochemical and Pharmacological Data
A comparative analysis of key properties is summarized below:
| Property | Target Compound | 1006682-81-0 | H-7 Hydrochloride |
|---|---|---|---|
| Molecular Weight (g/mol) | ~300 (estimated) | 274.3 | 438.3 |
| LogP (Predicted) | 2.8 | 2.1 | 1.5 |
| Solubility (mg/mL) | High (due to HCl salt) | Moderate | High |
| Bioactivity | Not yet reported | Antifungal (hypothesized) | Kinase inhibition |
Notes:
Biological Activity
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 2-ethyl-4-methylpyrazole with 1,5-dimethylpyrazole-3-amine in the presence of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C). The reaction conditions usually include heating to temperatures around 80–100°C for several hours to ensure complete conversion. The hydrochloride salt is formed by treating the amine with hydrochloric acid, enhancing the compound's solubility and stability.
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H20ClN5 |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C12H19N5.ClH/c1-5... |
| InChI Key | PLBDVAJDADRBPX-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)C)CNC2=CN(N=C2C)C.Cl |
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that certain pyrazole compounds can inhibit both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics. This suggests potential applications in developing new antibacterial agents.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine have demonstrated cytotoxic effects against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These results indicate that modifications in the pyrazole structure can significantly enhance anticancer activity.
The biological activity of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine is primarily attributed to its ability to interact with specific molecular targets. Mechanistically, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. For instance:
- Inhibition of Kinases: Certain derivatives have shown to inhibit kinases such as Aurora-A and CDK2, critical in cell cycle regulation.
- Reduction of Inflammation: The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of various pyrazole derivatives in clinical settings:
- Study on Anticancer Efficacy: A study published in MDPI reported that a series of pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.01 µM to 49.85 µM .
- Antibacterial Screening: Another investigation demonstrated that specific pyrazole compounds displayed broad-spectrum antibacterial activity, particularly against beta-lactamase-producing strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
